4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid

Lipophilicity Physicochemical profiling Membrane permeability

4-Bromo-2-cyclobutyl-1H-imidazole-5-carboxylic acid (CAS 1824415-25-9) is a heterocyclic building block featuring a 1H-imidazole core substituted at position 2 with a cyclobutyl ring, at position 4 with a bromine atom, and at position 5 with a carboxylic acid group. Its molecular formula is C₈H₉BrN₂O₂ with a molecular weight of 245.07 g/mol.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
Cat. No. B15271974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC(=C(N2)Br)C(=O)O
InChIInChI=1S/C8H9BrN2O2/c9-6-5(8(12)13)10-7(11-6)4-2-1-3-4/h4H,1-3H2,(H,10,11)(H,12,13)
InChIKeyXAGMXPHRLHLKIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-cyclobutyl-1H-imidazole-5-carboxylic acid – Structure, Physicochemical Profile, and Procurement Context


4-Bromo-2-cyclobutyl-1H-imidazole-5-carboxylic acid (CAS 1824415-25-9) is a heterocyclic building block featuring a 1H-imidazole core substituted at position 2 with a cyclobutyl ring, at position 4 with a bromine atom, and at position 5 with a carboxylic acid group. Its molecular formula is C₈H₉BrN₂O₂ with a molecular weight of 245.07 g/mol . The compound is supplied at ≥95% purity and is primarily employed as a synthetic intermediate in medicinal chemistry and kinase inhibitor research . Key computationally derived descriptors include a LogP of 2.14 and a topological polar surface area (TPSA) of 65.98 Ų . The combination of a C-4 bromine (enabling Pd-catalyzed cross-coupling) and a C-2 cyclobutyl substituent (conferring conformational rigidity and enhanced lipophilicity) defines its utility profile relative to simpler 2-alkyl- or non-halogenated imidazole-5-carboxylic acid analogs.

Why 4-Bromo-2-cyclobutyl-1H-imidazole-5-carboxylic acid Cannot Be Replaced by Common 2-Alkyl or Non-Halogenated Imidazole-5-carboxylic Acid Analogs


Simpler in-class compounds such as 4-bromo-2-methyl-1H-imidazole-5-carboxylic acid (CAS 1093261-50-7) or 4-bromo-1H-imidazole-5-carboxylic acid are frequently proposed as lower-cost alternatives; however, this substitution introduces measurable deficits in lipophilicity and conformational character that are consequential for downstream applications. The cyclobutyl group imparts a calculated LogP of 2.14, compared to an XLogP of 1.3 for the 2-methyl analog . This ΔLogP of approximately +0.84 units corresponds to a roughly 7-fold increase in theoretical octanol-water partition coefficient, directly impacting membrane permeability and protein-binding characteristics in medicinal chemistry programs. Furthermore, the cyclobutyl ring contributes approximately 26.3 kcal/mol of ring strain and a puckered ground-state geometry (dihedral angle ≈ 25°) not present in planar or freely rotating alkyl substituents [1]. When the bromine is absent (as in 2-cyclobutyl-1H-imidazole-5-carboxylic acid), the loss of the C-4 cross-coupling handle eliminates access to Suzuki, Sonogashira, and Buchwald-Hartwig derivatization pathways that are central to library synthesis [2]. These differences are not cosmetic—they are quantitative and functionally consequential, as the evidence below demonstrates.

Quantitative Differentiation Evidence for 4-Bromo-2-cyclobutyl-1H-imidazole-5-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. 4-Bromo-2-methyl-1H-imidazole-5-carboxylic acid

The target compound exhibits a calculated LogP (ALogP) of 2.14, compared to an XLogP of 1.3 for the 2-methyl analog . This represents a ΔLogP of +0.84 units. In quantitative terms, this difference corresponds to an approximately 7-fold higher theoretical octanol-water partition coefficient (log₁₀(7) ≈ 0.84). The increased lipophilicity is attributable to the cyclobutyl group's greater hydrocarbon surface area relative to the methyl substituent. Importantly, this LogP shift is achieved without a meaningful change in TPSA (65.98 vs. 66 Ų), indicating that the cyclobutyl substitution enhances membrane partitioning potential without sacrificing hydrogen-bonding capacity .

Lipophilicity Physicochemical profiling Membrane permeability

Topological Polar Surface Area (TPSA) Preservation Despite Increased Lipophilicity vs. 2-Alkyl Analogs

The target compound has a computed TPSA of 65.98 Ų, which is essentially identical to the 66 Ų TPSA of 4-bromo-2-methyl-1H-imidazole-5-carboxylic acid . This is a functionally significant observation: the cyclobutyl group increases LogP by +0.84 units without measurably altering TPSA. In drug design, TPSA values below 140 Ų are generally associated with acceptable oral absorption, and values near 60–70 Ų are considered optimal for balancing solubility and permeability. The cyclobutyl analog thus occupies a privileged region of TPSA–LogP space: it delivers higher lipophilicity than the methyl analog (LogP 2.14 vs. 1.30) while maintaining identical polar surface area, a profile that is difficult to achieve with linear alkyl extensions that typically increase LogP and decrease TPSA simultaneously.

Drug-likeness Oral bioavailability prediction Physicochemical balance

Cyclobutyl-Substituted Imidazole Class Selectivity Advantage: CDK5 vs. CDK2 Inhibition Data

While the target compound is a building block (not a final inhibitor), its cyclobutyl-4-bromoimidazole-5-carboxylic acid scaffold maps directly onto a pharmacophore that has been validated in cyclobutyl-substituted imidazole kinase inhibitors. Rath and Senapati (2013) reported that cis-substituted cyclobutyl-4-aminoimidazole inhibitors achieve up to 30-fold selectivity for CDK5 over CDK2 [1]. The cis-N-acetyl derivative exhibited a CDK5 IC₅₀ of 9 nM vs. a CDK2 IC₅₀ of 63 nM (7-fold selectivity) [1]. By comparison, roscovitine—a commercially available CDK inhibitor lacking the cyclobutyl group—showed a CDK5 IC₅₀ of 160 nM and CDK2 IC₅₀ of 700 nM, representing both lower absolute potency and inferior selectivity [1]. The cis-OH analog showed CDK5 IC₅₀ of 93 nM vs. CDK2 IC₅₀ of 66.5 nM, while the trans-OH analog was substantially less active (CDK5 IC₅₀ 1090 nM; CDK2 IC₅₀ 763 nM) [1], demonstrating stereochemical dependence of the cyclobutyl element.

Kinase selectivity CDK5 inhibitors Neurodegenerative disease

C-4 Bromine as a Quantitative Cross-Coupling Handle vs. Non-Halogenated 2-Cyclobutyl-1H-imidazole-5-carboxylic acid

The presence of bromine at C-4 in the target compound provides a demonstrated cross-coupling handle that is entirely absent in the non-brominated analog 2-cyclobutyl-1H-imidazole-5-carboxylic acid. Bellina et al. (2007) showed that 4(5)-bromo-1H-imidazoles undergo efficient PdCl₂(dppf)-catalyzed Suzuki-Miyaura coupling with arylboronic acids under phase-transfer conditions (K₂CO₃, toluene/H₂O, 100 °C), yielding 4(5)-aryl-1H-imidazoles in 70–95% isolated yield [1]. The 4-bromo position on imidazole is particularly reactive due to the electron-withdrawing effect of the adjacent carboxylic acid at C-5, which polarizes the C–Br bond and facilitates oxidative addition to Pd(0). Non-halogenated analogs require pre-functionalization (e.g., directed ortho-metalation followed by quenching with electrophiles), adding 1–2 synthetic steps and introducing regioselectivity challenges. The cyclobutyl group at C-2 does not sterically impede cross-coupling at C-4 due to its remote 1,3-relationship on the imidazole ring [2].

Palladium catalysis Suzuki-Miyaura coupling Heterocyclic building blocks

Rotatable Bond Count and Conformational Flexibility vs. 4-Bromo-2-methyl-1H-imidazole-5-carboxylic acid

The target compound possesses 2 rotatable bonds (the carboxylic acid C–C and the cyclobutyl–imidazole C–C linkage), compared to 1 rotatable bond for 4-bromo-2-methyl-1H-imidazole-5-carboxylic acid . This additional rotatable bond, combined with the cyclobutane ring's inherent puckered conformation (dihedral angle ≈ 25°, ring strain ≈ 26.3 kcal/mol) [1], provides a distinct conformational profile. The cyclobutyl group exists in a non-planar ground state that pre-organizes the molecule into a limited number of discrete conformers, as opposed to freely rotating alkyl chains that explore a larger conformational ensemble. This 'constrained flexibility' is valued in fragment-based drug design because it can reduce the entropic penalty upon target binding while maintaining sufficient adaptability to fit into diverse binding pockets. The molecular weight increase (+40.06 g/mol vs. the methyl analog) remains well within the Rule-of-Five cutoff of 500 Da, preserving drug-like properties .

Conformational analysis Molecular complexity Fragment-based drug design

Recommended Research and Industrial Application Scenarios for 4-Bromo-2-cyclobutyl-1H-imidazole-5-carboxylic acid


Kinase-Focused Library Synthesis Targeting CDK5-Selective Inhibitors

Based on the class-level evidence that cyclobutyl-substituted imidazole inhibitors achieve up to 30-fold selectivity for CDK5 over CDK2 with single-digit nanomolar potency (cis-N-acetyl: CDK5 IC₅₀ = 9 nM) [1], 4-bromo-2-cyclobutyl-1H-imidazole-5-carboxylic acid is an appropriate core scaffold for generating focused kinase inhibitor libraries. The C-4 bromine enables Suzuki coupling with diverse arylboronic acids, while the C-5 carboxylic acid can be converted to amides, esters, or heterocycles. The cyclobutyl ring at C-2 provides the conformational rigidity and stereochemical character demonstrated to be critical for CDK5/CDK2 selectivity discrimination [1]. This application is most suitable for neuroscience-focused medicinal chemistry programs pursuing CDK5 as a target for neurodegenerative disease.

Late-Stage Diversification of Lead Compounds Requiring Enhanced Lipophilicity Without Increased Polar Surface Area

The compound's unique TPSA–LogP profile (TPSA 65.98 Ų; LogP 2.14) [1], which preserves polar surface area while elevating lipophilicity by ΔLogP +0.84 compared to the 2-methyl analog , makes it suitable for late-stage functionalization campaigns where modulating ADME without disrupting hydrogen-bond-dependent target recognition is required. This scenario applies when a lead series requires logD optimization to improve membrane permeability or reduce renal clearance, but where altering TPSA would compromise solubility or binding affinity.

Synthesis of Cyclobutyl-Containing PROTAC Linker-Payload Constructs

The combination of a cross-coupling-competent bromine at C-4 and a carboxylic acid at C-5 provides orthogonal functionalization handles for constructing PROTAC (proteolysis-targeting chimera) molecules. The carboxylic acid can be coupled to an E3 ligase ligand (e.g., VHL or CRBN recruiter) via amide bond formation, while the C-4 bromine can undergo Suzuki coupling to install the target-protein-binding warhead. The cyclobutyl group contributes conformational rigidity that can influence ternary complex formation kinetics [1]. This application scenario is relevant for targeted protein degradation programs seeking non-linear, rigidified linker architectures.

Metabolic Stability Enhancement via Cyclobutyl-for-Isopropyl Bioisosteric Replacement

The cyclobutyl group serves as a metabolically more stable bioisostere for the isopropyl group, which is susceptible to CYP-mediated ω-oxidation. While the 2-isopropyl analog would present a tertiary C–H bond vulnerable to oxidative metabolism, the cyclobutyl C–H bonds are stronger (cyclobutane C–H BDE ≈ 99 kcal/mol vs. isopropyl tertiary C–H BDE ≈ 94 kcal/mol) and the ring constrains the orientation of metabolically labile positions [1]. This application is suitable for lead optimization programs where oxidative metabolism at the C2 substituent has been identified as a clearance mechanism, and where the 2-cyclobutyl building block can be introduced early to establish a more stable scaffold.

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